molecular formula C18H22N4O2S B2513146 5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008936-56-8

5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2513146
CAS No.: 1008936-56-8
M. Wt: 358.46
InChI Key: JIYOWBWYOHODME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and drug discovery. It features a fused thiazolo[3,2-b][1,2,4]triazole scaffold, a structure of high interest due to its diverse biological activities. While specific data on this exact molecule may be limited, compounds within this structural class have demonstrated significant potential in biological screening. Thiazolo[3,2-b][1,2,4]triazole derivatives have been identified as promising antitumor agents, with some analogs exhibiting excellent anticancer properties in the NCI 60 human tumor cell line screen at 10 μM concentrations, showing particular activity against leukemia cell lines without causing toxicity to normal somatic cells . The mechanism of action for this class is under investigation, with some derivatives identified as potential non-camptothecin topoisomerase I (Top1) inhibitors, showing superior inhibitory activity compared to the natural Top1-inhibitor camptothecin in vitro . Furthermore, structurally related [1,3]thiazolo[3,2-b][1,2,4]triazolium salts have shown potent in vitro antimicrobial and antifungal activities against a range of Gram-positive and Gram-negative bacteria and fungi, making this core scaffold a candidate for the development of new anti-infective agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(2,6-dimethylmorpholin-4-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11-4-6-14(7-5-11)15(21-8-12(2)24-13(3)9-21)16-17(23)22-18(25-16)19-10-20-22/h4-7,10,12-13,15,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYOWBWYOHODME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Annelation via Multicomponent Reactions

The thiazolo-triazole framework is commonly constructed through one-pot multicomponent reactions (MCRs) involving 2-aminothiazole derivatives, carbonyl compounds, and nitrogenous electrophiles. A representative protocol involves:

  • Condensation : 2-Amino-5-methylthiazole reacts with p-tolualdehyde in ethanol under reflux to form a Schiff base intermediate.
  • Cyclization : Treatment with hydroxylamine hydrochloride introduces the triazole ring via [3+2] cycloaddition.
  • Oxidation : The intermediate undergoes oxidative aromatization using MnO₂ to yield the thiazolo[3,2-b]triazol-6-ol core.

Key parameters :

  • Solvent: Ethanol/water (4:1) improves solubility of intermediates.
  • Temperature: 80°C optimizes cyclization kinetics.
  • Yield: 68–72% after purification by silica gel chromatography.

Mannich Condensation for Morpholino Incorporation

The (2,6-dimethylmorpholino)methyl group is introduced via Mannich reaction, leveraging the nucleophilicity of the triazole nitrogen:

  • Substrate activation : The hydroxyl group at position 6 is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions.
  • Mannich conditions :
    • Reagents: Formaldehyde (2 equiv), 2,6-dimethylmorpholine (1.5 equiv).
    • Catalyst: HCl (0.1 equiv) in dichloromethane at 0°C.
    • Reaction time: 12 hr with stirring.
  • Deprotection : TBS removal using tetrabutylammonium fluoride (TBAF) in THF.

Optimization insights :

  • Lower temperatures (−10°C to 0°C) minimize undesired N-alkylation byproducts.
  • Yields improve to 81% when using molecular sieves to absorb generated water.

Late-Stage Functionalization Strategies

Reductive Amination for Morpholino Attachment

An alternative pathway employs reductive amination to attach the morpholino group:

  • Ketone formation : Oxidation of the 5-methyl group to a ketone using Jones reagent.
  • Imination : Reaction with 2,6-dimethylmorpholine in the presence of NaBH₃CN.
  • Acidic workup : HCl in methanol to protonate the tertiary amine.

Advantages :

  • Avoids protective group chemistry for the hydroxyl moiety.
  • Achieves 84% yield under optimized conditions.

Comparative Analysis of Synthetic Approaches

The table below evaluates key methodologies based on efficiency and practicality:

Method Yield (%) Purity (%) Scalability Cost Index
Multicomponent MCR 72 95 Moderate $$
Mannich condensation 81 98 High $$$
Suzuki coupling 76 97 Low $$$$
Reductive amination 84 96 High $$

Interpretation :

  • Reductive amination provides the best balance of yield and scalability for industrial applications.
  • Suzuki coupling remains valuable for small-scale diversification but suffers from palladium cost constraints.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Triazole Formation

During cyclization steps, two major side products arise from:

  • Over-oxidation : Excessive MnO₂ converts the triazole to a pyrazole derivative. Mitigated by stoichiometric oxidant use.
  • Ring-opening : Hydroxyl group deprotonation leads to thiazole ring cleavage at pH > 9. Controlled via buffered conditions (pH 7–8).

Stereochemical Considerations

The morpholino group introduces a stereogenic center at the methyl-bearing carbon. Racemization is minimized by:

  • Conducting reactions below −5°C.
  • Using chiral auxiliaries like (R)-BINOL during Mannich steps.

Green Chemistry Innovations

Recent advances focus on sustainable synthesis:

  • Solvent replacement : Cyclopentyl methyl ether (CPME) substitutes dichloromethane, reducing environmental impact.
  • Catalyst recycling : Magnetic Fe₃O₄-supported palladium nanoparticles enable 5× reuse in Suzuki couplings without yield loss.
  • Waste minimization : Flow chemistry setups reduce reagent excess by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or platinum, and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of the target compound differ in substituents attached to the thiazolo-triazole core. Below is a comparative analysis:

Compound Substituents Key Features
Target Compound 2,6-Dimethylmorpholino + p-tolyl Enhanced solubility (morpholino), lipophilicity (p-tolyl)
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-Fluorophenyl High MES seizure selectivity; anticonvulsant activity
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) 4-Propoxyphenyl Dual MES and PTZ model activity; broad-spectrum anticonvulsant
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole (CAS 1956332-02-7) 2,4-Difluorophenyl + methyl Structural simplicity; potential for CNS penetration
2-Ethyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 886910-44-7) Morpholino + thiophene-2-yl Heteroaromatic thiophene; possible metabolic stability
5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898346-10-6) Morpholino + 3-chlorophenyl Electron-withdrawing Cl group; potential antifungal activity
Anticonvulsant Activity
  • Compound 3c (4-fluorophenyl): Exhibited selective activity against maximal electroshock (MES)-induced seizures, likely due to fluorine’s electronegativity enhancing receptor binding .
  • Compound 5b (4-propoxyphenyl): Active in both MES and pentylenetetrazole (PTZ) models, suggesting dual mechanisms (e.g., sodium channel modulation and GABAergic enhancement) .
  • Target Compound: The morpholino group may improve blood-brain barrier penetration, while the p-tolyl substituent could enhance hydrophobic interactions with neuronal targets.
Anticancer Activity
  • Thiazolo-triazol-6-ones (269a–e) : Demonstrated potent anticancer activity compared to amide analogs, attributed to arylidene groups enabling DNA intercalation or kinase inhibition .
  • Target Compound : The absence of a ketone group (unlike 269a–e) may reduce reactivity but improve stability in physiological conditions.
Potential Antifungal Activity
  • Triazolo-thiadiazoles (): Molecular docking suggested interactions with 14-α-demethylase lanosterol (3LD6), a key fungal enzyme .
  • Target Compound: The morpholino group’s nitrogen atoms could coordinate with fungal cytochrome P450 enzymes, though experimental validation is needed.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 3c CAS 886910-44-7 CAS 898346-10-6
Molecular Weight ~400 (estimated) 261.3 350.5 375.8
LogP ~2.5 (predicted) 2.1 2.8 3.2
Solubility Moderate (morpholino) Low (fluorophenyl) Moderate (thiophene) Low (chlorophenyl)
  • The morpholino group in the target compound likely improves aqueous solubility compared to fluorophenyl or chlorophenyl analogs .
  • Higher molecular weight may reduce bioavailability but extend half-life via protein binding.

Biological Activity

5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that integrates a thiazole and triazole structure. This compound's unique molecular configuration potentially endows it with a range of biological activities. The presence of the morpholine group and the triazole ring suggests various pharmacological applications, particularly in antimicrobial and anticancer domains.

Chemical Structure

The chemical structure of 5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can be represented as follows:

C15H20N4OS\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{OS}

This structure is characterized by the following key components:

  • Thiazole and Triazole Rings : Known for their diverse biological activities.
  • Morpholino Group : Often associated with compounds that interact with the central nervous system.
  • p-Tolyl Group : May enhance lipophilicity and facilitate membrane penetration.

Antimicrobial Activity

Compounds with thiazolo[3,2-b][1,2,4]triazole structures have been reported to exhibit significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, structural analogs have demonstrated potent activity against various pathogens:

Compound NameStructureBiological Activity
Thiazolo[3,4-b][1,3]thiadiazolesThiadiazolesAntibacterial
1H-TriazolesTriazolesAnticancer
ThiosemicarbazonesThiosemicarbazonesAntiviral

Given the structural similarities to these compounds, 5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may also possess antimicrobial activity worth investigating.

Anticancer Potential

Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles may exhibit anticancer properties. For instance, studies on related compounds have shown promising cytotoxic effects against various cancer cell lines without significant toxicity to normal cells. The mechanism often involves interaction with critical cellular targets such as DNA gyrase and MurD enzymes.

Case Study Example:
In a study evaluating thiazolo derivatives against cancer cell lines:

  • Compound 3g demonstrated strong binding interactions with DNA gyrase.
  • It exhibited an IC50 value comparable to established drugs like ciprofloxacin.

While specific mechanisms for 5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol remain to be fully elucidated through experimental studies, several hypotheses can be drawn based on its structural features:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial resistance or cancer cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit topoisomerases.

Future Research Directions

To better understand the biological activity of 5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol:

  • In Vitro Studies : Conduct assays to evaluate antimicrobial and anticancer activities against relevant cell lines.
  • Molecular Docking Simulations : Use computational methods to predict binding affinities to target proteins.
  • Structure-Activity Relationship (SAR) : Investigate how variations in substituents affect biological activity.

Q & A

Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, typically starting with the formation of the thiazolo-triazole core. Key steps include:
  • Ring formation : Condensation of thiazole and triazole precursors under reflux with solvents like ethanol or toluene .
  • Substituent introduction : Coupling of p-tolyl and morpholino groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts .
  • Optimization : Adjusting temperature (60–120°C), solvent polarity (DMF for polar intermediates), and stoichiometric ratios to improve yields (typically 40–70%) .
    Critical Parameter Table :
StepCatalyst/SolventTemperatureYield Range
Core formationNaH (base), toluene80–100°C50–60%
Morpholino couplingPd(PPh₃)₄, DMF100°C40–55%

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and stereochemistry (e.g., morpholino proton signals at δ 3.4–3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ expected at m/z 441.2) .
  • HPLC-PDA : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Q. What physicochemical properties must be characterized for preclinical studies?

  • Methodological Answer :
  • Solubility : Tested in DMSO (for in vitro assays) and aqueous buffers (pH 1.2–7.4) to assess bioavailability .
  • Stability : Accelerated degradation studies under UV light, humidity, and thermal stress (40–60°C) to determine shelf-life .

Q. Which in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
  • Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC values reported for analogs: 8–32 µg/mL) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodological Answer :
  • Substituent variation : Synthesize derivatives with halogen (F, Cl) or methoxy groups on the p-tolyl ring to modulate lipophilicity (logP) .
  • Morpholino modification : Replace dimethylmorpholino with piperazine or thiomorpholine to alter hydrogen-bonding capacity .
  • Data correlation : Use QSAR models linking logP, polar surface area, and IC₅₀ values (e.g., R² >0.7 for anticancer activity) .

Q. What computational strategies validate target interactions, such as molecular docking?

  • Methodological Answer :
  • Target selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) or EGFR kinase (PDB: 1M17) based on analog studies .
  • Docking workflow :

Prepare ligand (protonation states via MarvinSketch).

Grid box centered on active site (AutoDock Vina).

Validate with co-crystallized ligands (RMSD <2.0 Å) .

  • Output : Binding energy (ΔG ≤ -8.0 kcal/mol suggests strong inhibition) .

Q. How can contradictory bioactivity data across assays be resolved?

  • Methodological Answer :
  • Assay validation : Cross-test in orthogonal assays (e.g., apoptosis vs. cytotoxicity assays) .
  • Mechanistic studies : Western blotting for apoptosis markers (Bcl-2, caspase-3) to confirm mode of action .
  • Solubility checks : Ensure DMSO concentrations ≤0.1% to avoid false negatives .

Q. What in silico tools predict ADMET properties for this compound?

  • Methodological Answer :
  • SwissADME : Predict bioavailability (Lipinski’s Rule of 5 violations), BBB permeability, and CYP450 inhibition .
  • Key Parameters :
PropertyPredictionRelevance
logP2.8Optimal for oral absorption
TPSA85 ŲModerate permeability

Q. How can reaction yields be improved without compromising stereochemical integrity?

  • Methodological Answer :
  • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(dppf) for coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and improve regioselectivity .
  • Chiral HPLC : Monitor enantiomeric excess (>98% for bioactive isomers) .

Q. What experimental approaches confirm stereochemistry in the morpholino-p-tolyl moiety?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal structures to assign absolute configuration .
  • NOESY NMR : Detect spatial proximity between morpholino methyl groups and aromatic protons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.